Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine

Stereochemistry Oxime ether geometry Structural verification

Researchers often face supply inconsistency with geometrically undefined oxime ethers, leading to irreproducible biological data. This compound solves that pain point. - Guaranteed (E)-configuration eliminates geometric uncertainty, ensuring reproducible target engagement in strobilurin analog screens. - HBD=0, XLogP3=4.7, TPSA=49.8 Ų profile provides a metabolically stable replacement for reactive ketone intermediates. - Supplied at ≥95% purity, differentiated from the parent ketone (CAS 893735-21-2) and amine (CAS 1803605-88-0) analogs.

Molecular Formula C14H12F3NOS
Molecular Weight 299.31 g/mol
CAS No. 1807885-17-1
Cat. No. B1433376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine
CAS1807885-17-1
Molecular FormulaC14H12F3NOS
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESCC(=NOC)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H12F3NOS/c1-9(18-19-2)12-7-8-13(20-12)10-3-5-11(6-4-10)14(15,16)17/h3-8H,1-2H3/b18-9+
InChIKeyWMFTVONUUMZWGT-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine – Compound Class & Procurement


Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine, also named (E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine, belongs to the oxime ether class and features a 4-(trifluoromethyl)phenyl-substituted thiophene core conjugated to a methoxyimino ethylidene moiety [1]. The compound is a lipophilic, hydrogen-bond-acceptor-rich small molecule (C14H12F3NOS, MW 299.31 g/mol, XLogP3 4.7, H-bond donor count 0, acceptor count 6, TPSA 49.8 Ų) supplied at ≥95% purity for research use [1]. Its (E)-configured oxime ether bridge distinguishes it from the structurally related ketone and amine analogs and aligns it with the methoxyimino pharmacophore found in commercial strobilurin fungicides and bioactive oxime ether drugs such as fluvoxamine [2].

1 Oxime ether scaffold with defined (E)-stereochemistry; structurally distinct from ketone/amine analogs
2 Zero H-bond donors, high lipophilicity profile — aligns with permeability-favorable property space
3 Methoxyimino pharmacophore present in strobilurin fungicides and bioactive oxime ether drugs

Why Generic Substitution Fails


The target compound is not interchangeable with its closest commercially available analogs—the parent ketone (CAS 893735-21-2) or the primary amine derivative (e.g., CAS 1803605-88-0)—because the methoxyimino group introduces a geometrically defined (E)-configured C=N bond that simultaneously eliminates hydrogen-bond donor capacity (HBD = 0) while adding two H-bond acceptor sites and increasing the computed lipophilicity to XLogP3 4.7, versus XLogP3 ~4.1 for the ethanamine [1]. Oxime ethers as a class display enhanced chemical stability against oxidation and hydrolysis compared to their parent carbonyl compounds, as well as reduced aquatic toxicity in fragrance and agrochemical applications [2]. These differences in reactivity, molecular recognition, and physicochemical profile mean that substituting the ketone or amine analog can lead to divergent biological outcomes, synthetic reactivity, and formulation behavior, making compound-specific qualification essential.

Target compound
(E)-oxime ether
Defined C=N geometry with zero H-bond donors and high lipophilicity; oxime ether class resists oxidation/hydrolysis
Ketone analog (CAS 893735-21-2)
Parent ketone
Lacks C=N stereocenter; carbonyl group susceptible to nucleophilic attack; different H-bond profile and reactivity may shift biological outcomes
Target compound
Methoxyimino pharmacophore
Contains strobilurin-mimetic moiety; aligns with fungicide QoI pharmacophore
Amine analog (CAS 1803605-88-0)
Primary amine derivative
No oxime ether; HBD count = 1 alters permeability; lacks strobilurin pharmacophore and may not replicate target interactions

Quantitative Differentiation vs. Closest Analogs


(E)-Stereochemistry vs. Undefined Geometry in Analogs

The target compound is explicitly the (E)-isomer, as documented by the IUPAC name '(E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine' and the InChI stereochemical layer (/b18-9+) in PubChem CID 86775271 [1]. In contrast, the parent ketone 1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone (CAS 893735-21-2) and the primary amine analog (CAS 1803605-88-0) lack a C=N stereocenter entirely [2]. Defined olefin geometry is critical in oxime ether pharmacophores such as strobilurins and fluvoxamine, where the (E)-configuration is required for target binding and biological activity [3].

(E)-Stereochemistry
Head-to-head
Target: (E)-configuration, stereocenter count = 1. Comparator ketone/amine: stereocenter count = 0, no C=N bond.
Defined geometry supports consistent molecular recognition in assay contexts
InChI layer confirms stereochemistry
Stereochemistry Oxime ether geometry Structural verification

H-Bond Donor Profile & Membrane Permeability

The target compound has a computed hydrogen-bond donor (HBD) count of 0, because the methoxy group caps the oxime oxygen, eliminating the donor-capable O–H or N–H present in the free oxime and the primary amine analog [1]. The primary amine comparator (CAS 1803605-88-0) has HBD = 1 (from NH2), while the free oxime would have HBD = 1 (O–H). In cell-based screening and permeability models, reducing HBD count is associated with improved passive membrane permeability, as reflected in Lipinski's Rule of Five guidelines [2]. The target compound's XLogP3 of 4.7 is higher than that of the ethanamine analog (estimated XLogP3 ~3.5) [1].

H-Bond Donor Profile
Class-level
Target: HBD = 0, XLogP3 = 4.7, TPSA = 49.8 Ų. Amine analog: HBD = 1 (est.), XLogP3 ~3.5.
Zero donor count suggests improved passive permeability vs. amine analog
Computed descriptors; confirm experimentally
Physicochemical profiling Drug-likeness Membrane permeability

Chemical Stability & Aquatic Toxicity Advantage

A systematic comparative evaluation of aldehydes, ketones, oximes, and oxime ethers demonstrated that oxime ethers exhibit enhanced stability against oxidation and hydrolysis compared to their parent carbonyl compounds and display reduced aquatic toxicity in fragrance and agrochemical contexts [1]. This class-level finding is directly transferable to the target compound: the methoxyimino capping of the ketone-derived C=N bond prevents carbonyl-specific degradation pathways (e.g., nucleophilic addition, α-deprotonation, enzymatic reduction) that are operative in the parent ketone (CAS 893735-21-2) [2].

Stability & Toxicity
Class-level
Oxime ether class demonstrates enhanced stability against oxidation/hydrolysis and reduced aquatic toxicity vs. parent carbonyl compounds.
May support longer shelf life and lower environmental impact
Compound-specific half-life data not reported
Chemical stability Environmental safety Oxidation resistance

Strobilurin Pharmacophore Alignment

The methyl (E)-methoxyiminoacetate pharmacophore is the structural hallmark of the strobilurin class of agricultural fungicides (e.g., trifloxystrobin, kresoxim-methyl, azoxystrobin), which act as QoI (quinone outside inhibitor) fungicides with EC50 values in the low µg/L to µg/mL range against phytopathogenic fungi [1]. The target compound contains the core methoxyimino group conjugated to a thiophene ring bearing a 4-trifluoromethylphenyl substituent—a scaffold pattern similar to the bis(trifluoromethyl)phenyl-based strobilurin analogs that have demonstrated potent fungicidal activity (e.g., compounds 6c and 9a with potent acaricidal and fungicidal activity) [2]. Neither the parent ketone nor the primary amine contain this methoxyimino pharmacophore element, making the target compound uniquely positioned as a strobilurin-mimetic scaffold for fungicide discovery programs [3].

Pharmacophore Alignment
Class-level
Target contains (E)-methoxyimino pharmacophore of strobilurin QoI fungicides; ketone and amine comparators lack this element.
Positions compound as a strobilurin-mimetic scaffold for fungicide discovery
Reference strobilurin EC50 data from literature
Agrochemical lead discovery Fungicide pharmacophore Strobilurin analogs

Scaffold Differentiation from PD 81723

The target compound shares its molecular formula (C14H12F3NOS, MW 299.31) with PD 81723 (CAS 132861-87-1), a known allosteric enhancer of the adenosine A1 receptor (EC50 shift: 30 µM PD 81723 decreases adenosine EC50 ~9-fold from 7.4 to 0.8 µM in cardiac S-H interval assays) [1]. However, the two compounds differ fundamentally in core scaffold: the target is a 5-[4-(trifluoromethyl)phenyl]thiophene-2-methoxyimino ethane, whereas PD 81723 is a 2-amino-4,5,6,7-tetrahydro-4-(3-trifluoromethylphenyl)benzo[b]thiophene [2]. This scaffold divergence predicts distinct biological target profiles, physicochemical behaviors, and synthetic derivatization vectors.

Scaffold Differentiation
Context-dependent
Target: thiophene-oxime ether scaffold. PD 81723: tetrahydrobenzothiophene-2-amine (A1AR allosteric enhancer, EC50 shift 9-fold at 30 µM).
Scaffold divergence predicts distinct biological target spaces; verify identity by CAS
Target compound bioactivity unreported
Scaffold hopping Molecular formula degeneracy Chemotype differentiation

Purity Specification for Reproducible SAR

The target compound is supplied at a minimum purity of 95% as certified by AKSci (Cat. 7855EA) and Biosynth/CymitQuimica (Ref. 3D-HXC88517), with full quality assurance documentation including SDS and Certificate of Analysis available upon request . Reproducibility of biological or material science experiments using this compound depends on defined purity thresholds, as impurities in oxime ether synthesis (e.g., unreacted ketone precursor, E/Z isomer mixtures) can confound structure-activity relationship (SAR) interpretation [1].

Purity Specification
Specification review
Supplied at ≥95% purity with defined (E)-stereochemistry; batch-specific COA and SDS documentation available.
Ensures reproducible SAR interpretation and assay consistency
Ketone/amine comparators have similar purity but lack stereochemical control
Compound quality Batch reproducibility Analytical validation

Best-Fit Research & Industrial Applications


Strobilurin-Mimetic Fungicide Scaffold Design

The compound's methoxyimino pharmacophore directly mimics the key structural element of commercial QoI fungicides. Discovery teams working on novel strobilurin analogs to overcome existing fungal resistance mechanisms can use this thiophene-based scaffold as a differentiated core, leveraging the 4-trifluoromethylphenyl group for additional target-site interactions and metabolic stability [1]. Evidence from bis(trifluoromethyl)phenyl strobilurins demonstrates that such substitution patterns yield compounds with potent fungicidal and acaricidal activity [2].

Fragment-Based Library Design

With HBD = 0, XLogP3 = 4.7, and TPSA = 49.8 Ų, this compound occupies a drug-like property space distinct from its amine (HBD = 1, lower XLogP3) and ketone (reactive carbonyl) counterparts [1]. It is suitable for inclusion in fragment-screening libraries where the oxime ether linkage serves as a metabolically more stable replacement for the ketone carbonyl, as demonstrated in griseofulvin analog programs where conversion of the C-ring ketone to polar oximes improved solubility and metabolic stability [3].

Scaffold-Specific Target Deconvolution

The target compound's scaffold is structurally distinct from the same-molecular-formula adenosine A1 receptor allosteric enhancer PD 81723 (a tetrahydrobenzothiophene-2-amine), providing a negative control chemotype for target deconvolution studies [1]. Researchers investigating the biological activity of C14H12F3NOS-containing compounds must verify the specific scaffold identity via CAS number and InChIKey to avoid misattributing biological effects to the wrong chemotype [2].

Thiophene-Oxime Ether Building Blocks

The thiophene ring and the extended conjugation through the C=N bond make this compound a candidate building block for organic electronic materials, where the trifluoromethyl group can modulate electron affinity and the oxime ether can serve as a metal-coordination site or a precursor to further functionalization. The compound's ≥95% purity and defined (E)-geometry ensure reproducible electronic properties in device fabrication [1].

Application
Selection Property
Validation Focus
Fungicide discovery scaffold design
Methoxyimino pharmacophore alignment
Resistance-breaking scaffold optimization
Fragment-based library design
Zero HBD, high lipophilicity (Rule of Five compliant)
Metabolic stability and permeability profiling
Target deconvolution studies
Scaffold distinctness from PD 81723
Negative control chemotype verification
Organic electronic materials
Defined (E)-geometry and purity
Reproducible electronic property assessment
Quote Request

Request a Quote for Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.